

Experimental protocol for using 3-[5-(Chloromethyl)isoxazol-3-yl]pyridine

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Compound of Interest

Compound Name: 3-[5-(Chloromethyl)isoxazol-3-yl]pyridine

CAS No.: 130775-64-3

Cat. No.: B3046801

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Technical Application Note: 3-[5-(Chloromethyl)isoxazol-3-yl]pyridine Executive Summary & Strategic Utility

3-[5-(Chloromethyl)isoxazol-3-yl]pyridine (CAS: 15328-03-7 for HCl salt) is a high-value heterocyclic building block. Its structural utility lies in the combination of a pyridine pharmacophore (acting as a hydrogen bond acceptor/donor mimic) and a reactive chloromethyl-isoxazole tail.

Core Applications:

- nAChR Ligand Synthesis: The pyridine-isoxazole scaffold is a validated bioisostere for the nicotine/epibatidine core, widely used in developing

and

nicotinic acetylcholine receptor agonists (e.g., analogs of ABT-418).

- **Covalent Probes:** The electrophilic chloromethyl group serves as a "warhead" for cysteine mapping in proteomic profiling.
- **Fragment-Based Drug Discovery (FBDD):** It acts as a rigid linker that allows the rapid diversification of libraries via displacement reactions.

Safety & Handling (Critical)

Hazard Classification: Alkylating Agent / Vesicant The chloromethyl moiety renders this compound a potent electrophile capable of alkylating DNA and proteins. It must be handled as a potential mutagen and severe skin/eye irritant.

- **Engineering Controls:** All weighing and reactions must be performed inside a certified chemical fume hood.
- **PPE:** Double nitrile gloves (0.11 mm minimum), lab coat, and chemical safety goggles.
- **Deactivation:** Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

Experimental Protocol: Synthesis of Amine-Functionalized Ligands

Objective: To synthesize a library of amino-isoxazole-pyridine derivatives (nAChR agonist analogs) via nucleophilic substitution. **Mechanism:**

displacement of the chloride by a secondary amine.

Reaction Design & Logic

- **Solvent:** Acetonitrile (MeCN) is preferred over DMF. DMF can be difficult to remove and may promote decomposition at high temperatures. MeCN offers a good balance of polarity and volatility.
- **Base:** Potassium Carbonate

).[1] A mild, non-nucleophilic base is essential to neutralize the HCl generated without triggering isoxazole ring opening (which occurs with strong bases like NaOH/KOH).

- Temperature: 60°C. High enough to drive the reaction, but low enough to prevent the Boulton-Katritzky rearrangement or polymerization.

Step-by-Step Procedure

Reagents:

- **3-[5-(Chloromethyl)isoxazol-3-yl]pyridine** (1.0 eq, 194.62 g/mol)
- Secondary Amine (e.g., Pyrrolidine, Morpholine) (1.2 eq)
- (Anhydrous, granular) (2.5 eq)
- Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition)
- Acetonitrile (Dry) (0.1 M concentration)

Workflow:

- **Activation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the **3-[5-(Chloromethyl)isoxazol-3-yl]pyridine** (1.0 mmol, 195 mg) in dry Acetonitrile (10 mL).
- **Catalyst Addition:** Add KI (0.1 mmol, 16.6 mg). Note: The in situ generation of the iodomethyl intermediate accelerates the reaction rate significantly.
- **Base Addition:** Add (2.5 mmol, 345 mg). Stir for 5 minutes at room temperature.
- **Nucleophile Addition:** Dropwise add the Secondary Amine (1.2 mmol).
- **Reaction:** Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (or Ar) for 4–6 hours.

- Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material () should disappear, and a more polar spot (amine product) should appear.
- Workup:
 - Cool to room temperature.
 - Filter off the inorganic solids (/KCl) through a Celite pad. Rinse the pad with DCM.
 - Concentrate the filtrate under reduced pressure.
- Purification: Purify the residue via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient of 0% 10% MeOH in DCM (with 1% additive to prevent streaking of the amine).

Analytical Data & Quality Control

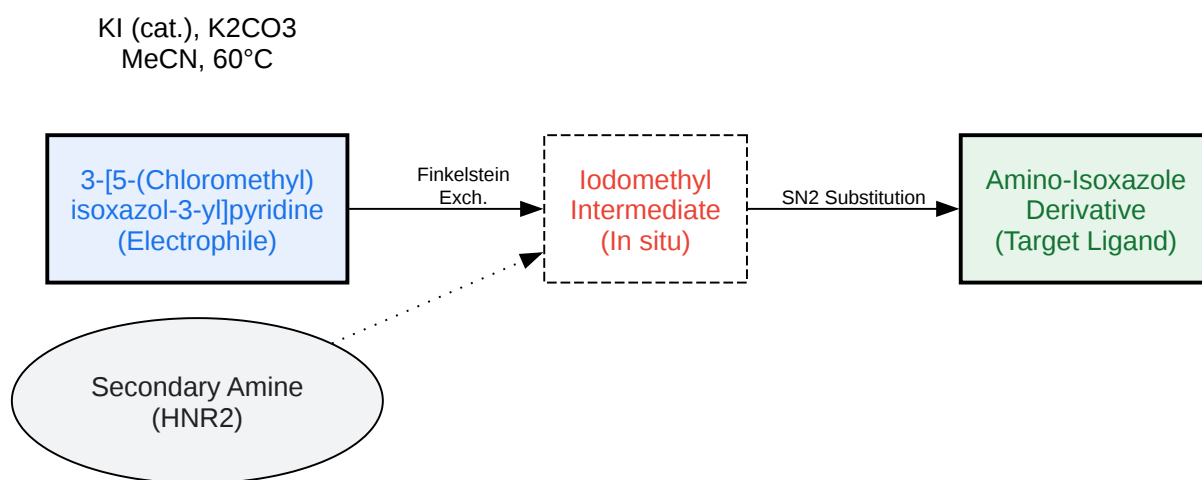
To validate the structure, compare the NMR shifts against the starting material.

Feature	Starting Material ()	Product (e.g.,)	Diagnostic Change
NMR (Linker)	4.75 ppm (s, 2H)	3.60–3.80 ppm (s, 2H)	Upfield Shift (~1.0 ppm)
NMR (Linker)	36.0 ppm	52.0–58.0 ppm	Downfield Shift
Isoxazole Proton	6.90 ppm (s, 1H)	6.50–6.70 ppm (s, 1H)	Minor shielding effect
MS (ESI)	[M+H] ⁺ = 195/197 (3:1 ratio)	[M+H] ⁺ = Expected Mass	Loss of Cl isotope pattern

Storage: Store the chloromethyl starting material at -20°C under Argon. It is hygroscopic and prone to hydrolysis to the alcohol (hydroxymethyl) upon prolonged exposure to moisture.

Visualizations

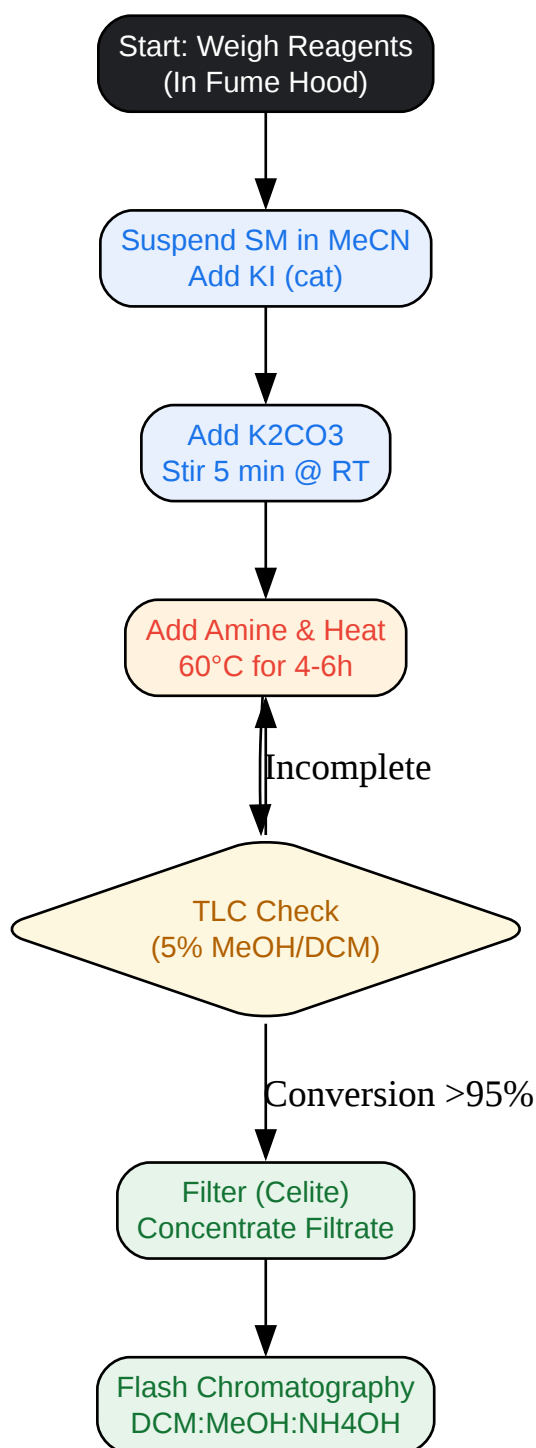
Reaction Scheme (Mechanistic Pathway)[2]



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Caption: Mechanistic pathway for the KI-catalyzed amination of the chloromethyl isoxazole scaffold.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis and purification of pyridine-isoxazole derivatives.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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